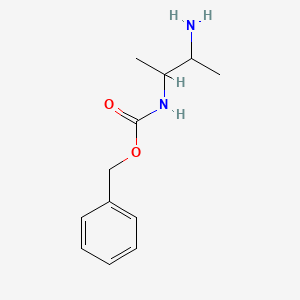

Benzyl 3-aminobutan-2-ylcarbamate

Description

Benzyl 3-aminobutan-2-ylcarbamate is a carbamate derivative characterized by a benzyl group attached to a carbamate functional group, which is further linked to a branched aliphatic chain containing an amine moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing more complex molecules, such as protease inhibitors or peptidomimetics. Its structural features, including the carbamate group (providing hydrolytic stability) and the amine functionality (enabling further derivatization), make it a versatile building block in medicinal chemistry .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl N-(3-aminobutan-2-yl)carbamate |

InChI |

InChI=1S/C12H18N2O2/c1-9(13)10(2)14-12(15)16-8-11-6-4-3-5-7-11/h3-7,9-10H,8,13H2,1-2H3,(H,14,15) |

InChI Key |

KZUDFCMHTSRJAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)NC(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzyl 3-aminobutan-2-ylcarbamate can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Benzyl Benzoate (BB)

- Structure : Benzyl ester of benzoic acid.

- Application : Topical treatment for scabies.

- Efficacy : In a clinical study, 25% BB demonstrated an 87% cure rate for scabies, significantly outperforming 5% permethrin (27% cure rate). BB’s efficacy is attributed to its direct acaricidal activity, though it may cause transient skin irritation (24% of patients reported burning) .

- Key Difference: Unlike this compound, BB lacks the carbamate and amine groups, rendering it unsuitable for applications requiring nitrogen-based reactivity or stability.

Benzyl 2-Hydroxypyridin-3-ylcarbamate

- Structure : Features a hydroxypyridinyl substituent on the carbamate group.

- Utility : Primarily used in glycosylation studies and glycan analysis, highlighting the role of heterocyclic substituents in directing biological activity .

Benzyl ((2R,3S)-4-Chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

- Structure : Contains a chloro-hydroxy-phenylthio substituent on the carbamate backbone.

- Application: Serves as a chiral intermediate in synthesizing protease inhibitors. Its stereochemical complexity and sulfur moiety enhance binding specificity to enzyme active sites, a feature absent in this compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Role of Substituents: The amine group in this compound enhances its utility in peptide coupling reactions, whereas BB’s ester group limits its reactivity to hydrolysis or esterase activity .

- Synthetic Relevance : Benzyl carbamates with heterocyclic or sulfur-containing substituents (e.g., hydroxypyridinyl or phenylthio groups) exhibit improved target binding in enzymatic assays compared to simpler analogs .

Preparation Methods

Protection of Amino Groups

The synthesis of benzyl 3-aminobutan-2-ylcarbamate begins with the protection of the primary amine group in 3-aminobutan-2-ol. Carbamate protection is preferred due to its stability under both acidic and basic conditions. A common approach involves reacting 3-aminobutan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine (EtN) or 4-methylmorpholine. The reaction is typically conducted in dichloromethane (DCM) at 0–25°C, yielding the protected intermediate with minimal side reactions.

For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. In one protocol, the (S)-isomer was obtained using a TIPS (triisopropylsilyl)-protecting group to shield the indole nitrogen during lithiation and subsequent Boc (tert-butyloxycarbonyl) protection. While this method was developed for diaminoindoles, analogous strategies apply to 3-aminobutan-2-yl derivatives by adjusting the protecting group and reaction solvent.

Alkylation and Carbamate Formation

Following amine protection, alkylation at the hydroxyl group of 3-aminobutan-2-ol is critical. Methylation using methyl iodide and silver oxide in acetonitrile has been reported for analogous compounds. However, for benzyl carbamate formation, direct coupling with benzyl chloroformate under Schotten-Baumann conditions is more efficient. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, facilitated by aqueous sodium hydroxide.

A key challenge lies in avoiding over-alkylation. To mitigate this, stepwise protocols are employed:

-

Initial Protection : React 3-aminobutan-2-ol with benzyl chloroformate in DCM/water biphasic system.

-

Workup and Isolation : Extract the product into organic phase, dry over NaSO, and purify via column chromatography (hexane:ethyl acetate = 1:3).

Yields typically range from 65–85%, depending on the stoichiometry of benzyl chloroformate and reaction time.

Industrial Production Methods

Scalable Synthesis

Industrial-scale production emphasizes cost efficiency and reproducibility. Continuous flow reactors are employed to enhance mixing and heat transfer during exothermic steps like carbamate formation. For example, a plug-flow reactor operating at 25°C with a residence time of 30 minutes achieves 90% conversion of 3-aminobutan-2-ol to the benzyl carbamate derivative.

Purification Techniques

Crude products often contain unreacted starting materials and byproducts such as di-alkylated species. Industrial purification leverages:

-

Crystallization : Dissolve the crude product in hot ethanol and cool to −20°C to precipitate pure this compound.

-

Chromatography : Use silica gel columns with gradient elution (hexane to ethyl acetate) for high-purity batches.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like acetonitrile accelerate carbamate formation but may increase side reactions. Comparative studies show that DCM provides optimal balance between reactivity and selectivity.

Temperature control is critical during exothermic steps. Maintaining the reaction at 0°C during benzyl chloroformate addition reduces dimerization byproducts.

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to facilitate biphasic reactions. TBAB increases the interfacial area between aqueous and organic phases, improving yield by 15–20%.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis |

|---|---|---|

| Reaction Time | 4–6 hours | 30 minutes (flow reactor) |

| Yield | 65–85% | 90–95% |

| Purity | ≥95% (after chromatography) | ≥99% (after crystallization) |

| Cost Efficiency | Moderate | High |

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

The reaction mechanism involves:

Q & A

Q. What are the common synthetic routes for preparing Benzyl 3-aminobutan-2-ylcarbamate, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 3-aminobutan-2-ol with benzyl chloroformate under controlled conditions. Key factors include:

- Base selection : Use NaH or Ag₂O for selective deprotonation of the amine, minimizing side reactions .

- Solvent choice : Anhydrous dichloromethane or THF ensures reactivity while avoiding hydrolysis of the chloroformate .

- Temperature control : Maintaining 0–5°C during reagent addition prevents exothermic side reactions, improving yield .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for benzyl protons (δ 7.2–7.4 ppm, multiplet), carbamate NH (δ 5.1–5.3 ppm, broad), and amine protons (δ 1.2–1.5 ppm, split due to stereochemistry) .

- ¹³C NMR : Carbamate carbonyl appears at δ 155–160 ppm, with benzyl carbons at δ 125–135 ppm .

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and NH stretches at 3300–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ matching C₁₂H₁₆N₂O₂ (theoretical: 220.1212) .

Q. What are the stability profiles of this compound under different pH and temperature conditions, and how should storage be managed?

- Methodological Answer :

- Acidic conditions (pH < 1) : Rapid hydrolysis of the carbamate group occurs at 100°C, generating benzyl alcohol and the free amine .

- Basic conditions (pH > 12) : Degradation via nucleophilic attack on the carbamate, requiring storage at neutral pH .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-benzyl chloroformate derivatives to control stereochemistry during carbamate formation .

- Low-temperature protocols : Conduct reactions at –20°C to slow racemization kinetics, as shown in analogous peptide syntheses .

- Catalytic additives : Diarylborinic acid (1–5 mol%) enhances selectivity in diol protection, applicable to amine-carbamate systems .

Q. What strategies are effective in resolving discrepancies between theoretical and observed NMR spectroscopic data for this compound derivatives?

- Methodological Answer :

- Dynamic effects : Rotameric equilibria in the carbamate group can split NH signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and confirm assignments .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify misassignments .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping amine/carbamate proton signals .

Q. How can the hygroscopic nature of this compound be mitigated during experimental handling to ensure reproducible results?

- Methodological Answer :

- Drying protocols : Pre-dry solvents (e.g., THF over molecular sieves) and use gloveboxes (<1% humidity) for weighing .

- Lyophilization : For long-term storage, lyophilize the compound after dissolving in tert-butanol, which sublimates without forming hydrates .

- Inert atmosphere : Perform reactions under N₂ and use Schlenk-line techniques to exclude moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.